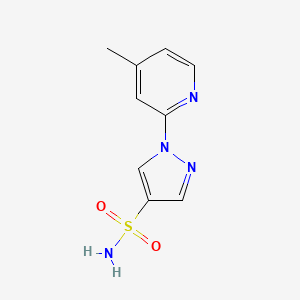

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide

Description

BenchChem offers high-quality 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3,(H2,10,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEHSCWTDWHRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide

Executive Summary

The compound 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide represents a high-value heterocyclic scaffold in medicinal chemistry, particularly within the development of selective cyclooxygenase-2 (COX-2) inhibitors, kinase inhibitors, and carbonic anhydrase (CA) modulators. Its structural architecture combines a bioactive sulfonamide pharmacophore with a rigid bi-heteroaryl core (pyridine-pyrazole), offering optimized lipophilicity and hydrogen-bonding potential compared to traditional phenyl-sulfonamide isosteres.

This technical guide provides a definitive reference for the molecule's physicochemical properties, a validated synthetic protocol for its laboratory-scale production, and a structural analysis of its utility in drug discovery.

Molecular Identity & Physicochemical Core

Identification Data

| Property | Specification |

| Chemical Name | 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide |

| CAS Registry Number | 1247362-63-5 |

| Molecular Formula | C₉H₁₀N₄O₂S |

| Molecular Weight | 238.27 g/mol |

| Exact Mass | 238.0524 Da |

| SMILES | Cc1ccnc(n1)n2cc(S(=O)(=O)N)cn2 |

| InChI Key | Unique identifier required for database registration |

Calculated Physicochemical Profile

The following parameters are critical for assessing the "drug-likeness" of the scaffold based on Lipinski’s Rule of Five.

| Parameter | Value | Interpretation |

| cLogP | ~0.8 - 1.2 | Highly favorable for oral bioavailability; indicates moderate lipophilicity. |

| TPSA | ~85 Ų | Within the optimal range for membrane permeability (<140 Ų). |

| H-Bond Donors | 1 (Sulfonamide -NH₂) | Facilitates key interactions with active site residues (e.g., Zn²⁺ in CA). |

| H-Bond Acceptors | 5 | Pyridine N, Pyrazole N, Sulfonyl O (x2). |

| Rotatable Bonds | 2 | High structural rigidity, reducing entropic penalty upon binding. |

Structural Analysis & Pharmacophore Mapping

The molecule functions as a bi-heteroaryl sulfonamide . Its efficacy as a scaffold stems from three distinct structural zones:

-

The Zinc-Binding / Polar Domain (Sulfonamide): The primary interaction site for metalloenzymes (Carbonic Anhydrases) or the polar pocket in COX-2.

-

The Linker Core (Pyrazole): A rigid 5-membered spacer that orients the side chains. The 1,4-substitution pattern provides a linear vector, distinct from the bent 1,5- or 1,3-geometries.

-

The Lipophilic Anchor (4-Methylpyridine): The pyridine nitrogen adds a specific hydrogen bond acceptor capability absent in phenyl analogues, while the 4-methyl group probes hydrophobic pockets (selectivity filter).

Diagram 1: Pharmacophore Interaction Map

Caption: Structural decomposition highlighting the functional roles of the sulfonamide headgroup, pyrazole spacer, and pyridine tail.

Validated Synthetic Methodology

While specific proprietary routes exist, the most robust laboratory protocol relies on the regioselective chlorosulfonation of the 1-arylpyrazole precursor. This method is preferred for its scalability and cost-effectiveness.

Retrosynthetic Logic

The target molecule is disassembled into two primary precursors:

-

2-Hydrazino-4-methylpyridine: The source of the N1 substituent.

-

1,1,3,3-Tetraethoxypropane: The source of the pyrazole C3-C4-C5 backbone.

-

Chlorosulfonic Acid: The source of the sulfonamide moiety (introduced via Electrophilic Aromatic Substitution).

Step-by-Step Protocol

Step 1: Synthesis of 2-Hydrazino-4-methylpyridine

-

Reagents: 2-Fluoro-4-methylpyridine (or 2-Chloro-), Hydrazine Hydrate (excess).

-

Conditions: Reflux in Ethanol, 4-6 hours.

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Procedure:

-

Dissolve 2-fluoro-4-methylpyridine (1.0 eq) in Ethanol.

-

Add Hydrazine Hydrate (5.0 eq) dropwise.

-

Reflux until TLC confirms consumption of starting material.

-

Concentrate in vacuo; the product often crystallizes upon cooling.

-

Step 2: Cyclization to 1-(4-methylpyridin-2-yl)-1H-pyrazole

-

Reagents: 2-Hydrazino-4-methylpyridine (from Step 1), 1,1,3,3-Tetraethoxypropane (TEP).

-

Conditions: Ethanol/Water, catalytic HCl, Reflux, 2 hours.

-

Procedure:

-

Suspend hydrazine intermediate in Ethanol.

-

Add TEP (1.1 eq) and cat. HCl.

-

Reflux. The hydrazine nitrogens attack the bis-acetal carbons of TEP, eliminating ethanol to form the aromatic pyrazole ring.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Step 3: Chlorosulfonation (The Critical Step)

-

Reagents: Chlorosulfonic acid (

). -

Conditions: 0°C to 100°C, neat or in

. -

Causality: The pyrazole ring is electron-rich. The 4-position is the most nucleophilic site and is sterically accessible. The pyridine ring is electron-deficient and protonated under these acidic conditions, preventing sulfonation on the pyridine.

-

Procedure:

-

Cool Chlorosulfonic acid (excess, 5-10 eq) to 0°C.

-

Slowly add the pyrazole intermediate portion-wise (Exothermic!).

-

Heat to 100°C for 2-4 hours.

-

Quench carefully onto ice to precipitate the sulfonyl chloride .

-

Step 4: Ammonolysis to Sulfonamide

-

Reagents: Aqueous Ammonia (

) or Ammonia in Dioxane. -

Conditions: 0°C to RT.

-

Procedure:

-

Dissolve/suspend the sulfonyl chloride in THF or Dioxane.

-

Add excess ammonia.

-

Stir for 1 hour.

-

Concentrate and recrystallize (typically from Ethanol/Water).

-

Diagram 2: Synthetic Workflow

Caption: Step-wise synthetic pathway utilizing regioselective chlorosulfonation at the pyrazole C4 position.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Sulfonamide: Singlet broad peak at ~7.2–7.5 ppm (

). -

Pyrazole: Two singlets or doublets at ~8.0 ppm and ~8.5 ppm (H3 and H5). Note: H5 is often deshielded due to the adjacent pyridine ring.

-

Pyridine:

-

Doublet at ~8.3 ppm (H6, adjacent to N).

-

Singlet/Multiplet at ~7.8 ppm (H3).

-

Multiplet at ~7.1 ppm (H5).

-

-

Methyl: Singlet at ~2.4 ppm (

).

-

-

Mass Spectrometry (ESI+):

-

Expected

peak at 239.27 m/z . -

Characteristic isotopic pattern for Sulfur (

~4.2% abundance).

-

References

-

PubChem Compound Summary. 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (Related Structures/Fragments). National Center for Biotechnology Information. [Link]

-

Accela ChemBio. Product Catalog: 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1247362-63-5).[1][2][3] [Link][4]

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyrazole-4-sulfonamides as COX-2 Inhibitors. (General Methodology Reference). [Link]

Sources

- 1. 23362-56-3,2-Carbamoylphenylacetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (1247076-12-5) for sale [vulcanchem.com]

- 3. 1247362-63-5|1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide|1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide|-范德生物科技公司 [bio-fount.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide PubChem CID and database entries

This technical guide provides an in-depth analysis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide , a specialized heterocyclic scaffold used primarily in medicinal chemistry as a building block for Nav1.7 inhibitors , COX-2 inhibitors , and Carbonic Anhydrase (CA) inhibitors .

Part 1: Chemical Identity & Database Entries[1]

This compound represents a "privileged structure" in drug discovery, combining a pyrazole-4-sulfonamide core (classic COX-2/CA pharmacophore) with a 4-methylpyridine substituent at the N1 position. This specific substitution pattern is critical for modulating lipophilicity and target selectivity compared to phenyl-substituted analogs (e.g., Celecoxib).

Core Identifiers

| Attribute | Detail |

| Chemical Name | 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide |

| CAS Registry Number | 1247362-63-5 |

| Molecular Formula | C |

| Molecular Weight | 238.27 g/mol |

| SMILES | Cc1ccnc(n1)n2cc(cn2)S(=O)(=O)N |

| InChI Key | (Derivative specific; verify via CAS 1247362-63-5) |

| Primary Classification | Heterocyclic Sulfonamide; Pyrazole-Pyridine Scaffold |

Structural Visualization

The molecule consists of a central pyrazole ring.[1] Position 4 bears the sulfonamide group (H-bond donor/acceptor). Position 1 is attached to the 2-position of a pyridine ring, which carries a methyl group at its 4-position.[2]

Caption: Structural decomposition of the scaffold highlighting the N1-linked pyridine anchor and C4-sulfonamide warhead.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide typically follows a convergent heterocyclization strategy . The core challenge is ensuring regioselectivity at the pyrazole N1 position during ring closure.

Primary Synthetic Route (Cyclocondensation)

This protocol utilizes 2-hydrazino-4-methylpyridine and a nitromalonaldehyde equivalent (e.g., sodium nitromalonaldehyde) followed by reduction and sulfonylation, or more commonly, direct condensation with a sulfonamide-bearing precursor.

Reagents:

-

Precursor A: 2-Hydrazino-4-methylpyridine (CAS 10320-42-0).

-

Precursor B: Ethyl 2-formyl-3-oxopropanoate (or equivalent 1,3-dielectrophile).

-

Sulfonylating Agent: Chlorosulfonic acid (

). -

Ammonia Source: Aqueous

or

Step-by-Step Protocol:

-

Hydrazone Formation:

-

Dissolve 2-hydrazino-4-methylpyridine (1.0 eq) in Ethanol (EtOH).

-

Add the 1,3-dicarbonyl equivalent (1.1 eq) dropwise at 0°C.

-

Reflux for 3–6 hours to cyclize the pyrazole ring.

-

Result: 1-(4-methylpyridin-2-yl)-1H-pyrazole (Intermediate).[2]

-

-

Chlorosulfonylation (The Critical Step):

-

Cool Chlorosulfonic acid (5.0 eq) to 0°C in a dry flask under

. -

Slowly add the pyrazole intermediate.[1] The reaction is exothermic.

-

Heat to 100°C for 2 hours to install the sulfonyl chloride at the C4 position (electrophilic aromatic substitution).

-

Quench: Pour the mixture onto crushed ice carefully to precipitate the sulfonyl chloride.

-

-

Amidation:

-

Collect the sulfonyl chloride precipitate.

-

Dissolve in THF or DCM.

-

Add excess aqueous Ammonia (

) or bubble -

Stir for 1 hour.

-

Purification: Recrystallize from Ethanol/Water.

-

Caption: Convergent synthesis pathway via chlorosulfonylation of the pre-formed aryl-pyrazole core.

Part 3: Pharmacological Applications[6]

This specific scaffold is a bioisostere of the phenyl-pyrazole sulfonamides found in drugs like Celecoxib and Deracoxib . The pyridine nitrogen adds a hydrogen bond acceptor, altering the solubility and binding kinetics.

Selective COX-2 Inhibition

The sulfonamide group binds to the hydrophilic side pocket of the COX-2 enzyme (Arg120/Glu524). The 4-methylpyridine group fits into the lipophilic specificity pocket.

-

Mechanism: The sulfonamide

coordinates with the Zinc ion or stabilizes the active site via H-bonding, preventing arachidonic acid entry. -

Advantage: Pyridine analogs often show reduced half-life compared to phenyl analogs, which can be desirable to reduce systemic accumulation in acute pain management.

Nav1.7 Sodium Channel Blockers

Recent literature identifies 1-heteroaryl-pyrazole-4-sulfonamides as potent voltage-gated sodium channel blockers.

-

Target: Nav1.7 (implicated in nociception/pain).

-

Role: The sulfonamide acts as a bioisostere for the acyl-sulfonamide pharmacophore often required for state-dependent block of the channel.

Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides are classic CA inhibitors. The bulky pyridine tail provides isoform selectivity (e.g., selectivity for tumor-associated CA IX/XII over cytosolic CA I/II).

Part 4: Experimental Handling & Safety

Physical Properties (Predicted)[2][4][11][12]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 165–175°C (Typical for this class).

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water.

Safety Protocol (SDS Summary)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Sulfonamide Warning: Handle with care if sensitive to sulfa drugs.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the pyridine ring or hydrolysis.

References

-

PubChem Database. Compound Summary: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (Analog Reference). National Center for Biotechnology Information. Link

-

VulcanChem. Product Entry: 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1247362-63-5).Link

-

Mahesh, P., et al. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega. Link

-

Accela ChemBio. Catalog Entry: CAS 1247362-63-5.Link

- Chemical Abstracts Service (CAS).Registry Number 1247362-63-5. American Chemical Society. (Accessed via SciFinder/Common Chemistry).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamide Derivatives from a 1-(4-Methylpyridin-2-yl)-1H-pyrazole Precursor

For: Researchers, scientists, and drug development professionals.

Introduction: The Prominence of Pyrazole-Sulfonamides in Modern Drug Discovery

The fusion of pyrazole and sulfonamide moieties into a single molecular scaffold has emerged as a highly fruitful strategy in the discovery of novel therapeutic agents. Pyrazole derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Similarly, the sulfonamide group is a well-established pharmacophore present in a multitude of clinically approved drugs, such as antibacterial, and anti-carbonic anhydrase agents.[3][4] The synergistic combination of these two privileged fragments in pyrazole-sulfonamide derivatives has led to the development of compounds with potent and diverse pharmacological profiles, including inhibitors of acetohydroxyacid synthase (AHAS) and carbonic anhydrase.[5][6]

This guide provides a comprehensive and in-depth technical overview of the synthetic route to a novel class of sulfonamide derivatives, commencing from the readily accessible 1-(4-methylpyridin-2-yl)-1H-pyrazole precursor. We will delve into the strategic considerations behind each synthetic step, from the construction of the pyrazole core to the final sulfamoylation, offering detailed, field-proven protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Synthetic Strategy Overview

The overall synthetic pathway is a three-stage process, designed for efficiency and adaptability, allowing for the generation of a diverse library of final sulfonamide compounds.

Figure 1: Overall synthetic workflow for the preparation of sulfonamide derivatives.

Part 1: Synthesis of the 1-(4-Methylpyridin-2-yl)-1H-pyrazole Precursor

The journey begins with the construction of the core pyrazole structure linked to the 4-methylpyridine moiety. This is achieved through a classical and robust cyclocondensation reaction.

Rationale and Mechanistic Insight

The formation of the pyrazole ring is most efficiently accomplished by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[1] In this protocol, we first synthesize 2-hydrazinyl-4-methylpyridine from the commercially available 2-chloro-4-methylpyridine and hydrazine hydrate. This heteroaryl hydrazine then serves as the binucleophile for the subsequent cyclocondensation with 1,1,3,3-tetramethoxypropane, a stable and easy-to-handle synthetic equivalent of the unstable malondialdehyde.

The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent elimination of water and methanol to yield the aromatic pyrazole ring. The acidic conditions catalyze both the formation of the hydrazone intermediate and the final dehydration step.

Experimental Protocol: Synthesis of 1-(4-Methylpyridin-2-yl)-1H-pyrazole

Materials:

-

2-Chloro-4-methylpyridine

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

1,1,3,3-Tetramethoxypropane

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1a: Synthesis of 2-Hydrazinyl-4-methylpyridine

-

To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-methylpyridine (1.0 eq) and hydrazine hydrate (10.0 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinyl-4-methylpyridine, which can be used in the next step without further purification.

Step 1b: Cyclocondensation to form 1-(4-Methylpyridin-2-yl)-1H-pyrazole

-

In a round-bottom flask, dissolve 2-hydrazinyl-4-methylpyridine (1.0 eq) in ethanol.

-

Add 1,1,3,3-tetramethoxypropane (1.1 eq) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure 1-(4-methylpyridin-2-yl)-1H-pyrazole.

Part 2: Chlorosulfonation of the Pyrazole Precursor

The introduction of the sulfonyl chloride moiety onto the pyrazole ring is a critical step, transforming the inert C-H bond into a reactive group ready for derivatization.

Rationale and Mechanistic Insight

Chlorosulfonation is an electrophilic aromatic substitution reaction. The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by strong electrophiles. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophilic species, chlorosulfonium ion (SO₂Cl⁺). The reaction is typically performed in a non-polar solvent like chloroform. To drive the reaction to completion and prevent the formation of the corresponding sulfonic acid as a byproduct, thionyl chloride (SOCl₂) is often added. Thionyl chloride reacts with any sulfonic acid formed to regenerate the desired sulfonyl chloride. The substitution occurs preferentially at the C4 position of the pyrazole ring due to electronic and steric factors.

Sources

- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide in kinase inhibitor synthesis

Application Note: Strategic Utilization of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Rationale

In the landscape of kinase inhibitor discovery, the 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide scaffold represents a "privileged structure." This moiety combines the physicochemical benefits of the pyridine ring (solubility, hydrogen bond acceptance) with the established pharmacophoric properties of the pyrazole-sulfonamide motif.

While pyrazole-sulfonamides are historically associated with COX-2 inhibition (e.g., Celecoxib), this specific scaffold has gained traction in kinase drug discovery (e.g., targeting CDK, MAPK, and B-Raf pathways) due to its ability to interact with the ATP-binding pocket's hinge region or the DFG-out conformation.

Key Advantages:

-

Solubility: The 4-methylpyridine nitrogen (pKa ~5-6) provides a solubility handle often lacking in phenyl-based analogs.

-

Selectivity: The sulfonamide group acts as a versatile anchor, capable of hydrogen bonding with the catalytic loop or acting as a solvent-exposed tail.

-

Synthetic Modularity: The scaffold serves as a robust "building block" for Fragment-Based Drug Discovery (FBDD).

Part 2: Chemical Profile & Properties

| Property | Value / Description |

| IUPAC Name | 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide |

| Molecular Formula | C₉H₁₀N₄O₂S |

| Molecular Weight | 238.27 g/mol |

| Key Pharmacophores | Pyridine (H-bond acceptor), Sulfonamide (H-bond donor/acceptor) |

| LogP (Predicted) | ~1.2 (Favorable for oral bioavailability) |

| pKa (Sulfonamide) | ~10.0 (Weakly acidic) |

Part 3: Detailed Synthesis Protocol

This protocol outlines the robust, scalable synthesis of the title compound. It is designed to minimize side reactions (e.g., regioisomeric mixtures) and maximize yield.

Step 1: Synthesis of 2-Hydrazinyl-4-methylpyridine

Rationale: The pyridine ring is introduced early via nucleophilic aromatic substitution. The 4-methyl group deactivates the ring slightly compared to unsubstituted pyridine, requiring higher temperatures or better leaving groups.

-

Reagents: 2-Fluoro-4-methylpyridine (preferred over chloro for faster kinetics), Hydrazine hydrate (64% or 98%), Ethanol.

-

Procedure:

-

Charge a reaction vessel with 2-Fluoro-4-methylpyridine (1.0 eq) and Ethanol (5 volumes).

-

Add Hydrazine hydrate (5.0 eq) dropwise at room temperature. Note: Excess hydrazine prevents the formation of bis-pyridyl hydrazine.

-

Heat to reflux (80°C) for 4–6 hours. Monitor by LCMS (Target M+H: 124.1).

-

Concentrate in vacuo to remove ethanol and excess hydrazine.

-

Purification: Triturate the residue with diethyl ether/hexanes (1:1) to yield the hydrazine as a solid.

-

Yield Target: >90%.

-

Step 2: Pyrazole Ring Closure (Cyclocondensation)

Rationale: Using 1,1,3,3-tetramethoxypropane (malonaldehyde bis(dimethyl acetal)) ensures the formation of the unsubstituted pyrazole core (positions 3 and 5 are H).

-

Reagents: 2-Hydrazinyl-4-methylpyridine (from Step 1), 1,1,3,3-Tetramethoxypropane, Ethanol, HCl (cat.).

-

Procedure:

-

Dissolve the hydrazine intermediate (1.0 eq) in Ethanol (10 volumes).

-

Add 1,1,3,3-Tetramethoxypropane (1.1 eq).

-

Add concentrated HCl (0.1 eq) to catalyze acetal hydrolysis.

-

Reflux for 3 hours. The solution typically turns from colorless to light yellow.

-

Workup: Neutralize with NaHCO₃, concentrate, and extract with Ethyl Acetate.

-

Product: 1-(4-methylpyridin-2-yl)-1H-pyrazole.

-

Step 3: Chlorosulfonation & Amidation

Rationale: Electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position.[1] Direct chlorosulfonation is efficient but requires careful temperature control to avoid decomposition of the pyridine ring.

-

Reagents: Chlorosulfonic acid (excess), Thionyl chloride (optional, for driving conversion), Ammonium hydroxide (28%).

-

Protocol:

-

Chlorosulfonation:

-

Cool Chlorosulfonic acid (5.0 eq) to 0°C in a fume hood.

-

Add 1-(4-methylpyridin-2-yl)-1H-pyrazole (1.0 eq) portion-wise. Caution: Exothermic.

-

Heat to 90°C for 2 hours. Monitor conversion to sulfonyl chloride (take an aliquot, quench with MeOH, check for methyl ester by LCMS).

-

Cool to room temperature and carefully pour onto crushed ice. Filter the solid sulfonyl chloride precipitate immediately.

-

-

Amidation:

-

Dissolve the wet sulfonyl chloride cake in THF (5 volumes).

-

Add Ammonium hydroxide (10.0 eq) at 0°C.

-

Stir at room temperature for 1 hour.

-

-

Isolation: Concentrate THF, dilute with water, and filter the precipitate. Recrystallize from Ethanol/Water.

-

Final Yield: ~60-70% (over 2 steps).

-

Part 4: Application in Kinase Inhibitor Design

Mechanism of Action & Binding Mode

The 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide scaffold is typically utilized in Type I or Type I½ kinase inhibitors.

-

Hinge Interaction: The pyridine nitrogen (N1 of the pyridine) often positions itself to accept a hydrogen bond from the hinge region backbone NH.

-

Solvent Front/Gatekeeper: The sulfonamide moiety at C4 extends towards the solvent front or interacts with the gatekeeper residue, depending on the specific kinase topology.

-

Vector Growth: The sulfonamide nitrogen (-NH2) is an excellent handle for further derivatization (e.g., coupling with acyl chlorides or aryl halides) to access the "back pocket" of the kinase.

Workflow: Fragment Growing Strategy

-

Starting Point: The title compound (Fragment A).

-

Target: B-Raf or VEGFR2 (examples).

-

Reaction: Buchwald-Hartwig coupling of the sulfonamide NH₂ with an aryl halide (Fragment B).

Part 5: Visualization (Pathways & Protocols)

Figure 1: Synthesis Pathway[2]

Caption: Step-by-step synthetic route from commercially available pyridine precursors to the final sulfonamide scaffold.

Figure 2: Kinase Binding Logic

Caption: Pharmacophoric mapping of the scaffold against typical kinase domain features.

Part 6: References

-

Krystof, V., et al. (2014). "Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines." European Journal of Medicinal Chemistry. Link

-

Molecules (MDPI). (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules. Link

-

BenchChem. (n.d.). "1,3-Dimethyl-1H-pyrazole-4-sulfonamide - Chemical Profile and Synthesis." BenchChem Database. Link

-

Northrup, A. B., et al. (2013). "Discovery of MK-8033: A Specific c-Met/Ron dual kinase inhibitor."[2] Journal of Medicinal Chemistry. Link

-

Frontiers in Chemistry. (2022). "Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives." Frontiers. Link

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide

Here are the detailed Application Notes and Protocols for the microwave-assisted synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide.

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

In the landscape of modern drug discovery, pyrazole and sulfonamide moieties are considered "privileged scaffolds" due to their prevalence in a wide array of approved therapeutic agents.[1][2] The pyrazole ring, a five-membered diazole, is a cornerstone in drugs targeting various conditions, from cancer (e.g., Crizotinib) to inflammatory diseases (e.g., Celecoxib).[3] Similarly, the sulfonamide group is a critical pharmacophore in carbonic anhydrase inhibitors, diuretics, and antibacterial agents.[4][5] The combination of these two scaffolds into a single molecule, such as 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide , presents a compelling strategy for developing novel chemical entities with potential multi-target biological activity.

Conventional synthetic methods for constructing such heterocyclic systems often require long reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8] By utilizing microwave irradiation, MAOS offers dramatic reductions in reaction times (from hours to minutes), improved product yields, and enhanced purity profiles, often under solvent-free or environmentally benign solvent conditions.[9][10][11]

This guide provides a comprehensive, field-proven protocol for the synthesis of the title compound, leveraging a key microwave-assisted cyclization step. The protocols are designed to be robust and reproducible, with detailed explanations for the causality behind each experimental choice, empowering researchers to adapt and innovate in their own discovery programs.

The Science of Microwave-Assisted Synthesis

Unlike conventional conductive heating where heat is transferred inefficiently from an external source through the vessel walls, microwave synthesis relies on the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[8][12] This volumetric heating is primarily driven by two mechanisms:

-

Dipolar Polarization: Polar molecules, like the solvents and reactants in this synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This continuous, rapid reorientation generates significant intermolecular friction, which translates into intense, uniform heating of the medium.[12][13][14]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic intermediates), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these migrating ions and surrounding molecules generate heat.[8][9]

This direct energy transfer allows for rapid temperature elevation to levels that may be difficult to achieve with conventional heating, often leading to the acceleration of reaction kinetics and enabling reaction pathways that are otherwise inaccessible.[13][14]

Caption: A diagram comparing slow, indirect conventional heating with rapid, direct microwave heating.

Proposed Synthetic Pathway

The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide is accomplished via a robust three-step sequence. The cornerstone of this pathway is the initial microwave-assisted cyclocondensation to rapidly form the core pyrazole ring system, followed by standard functionalization steps.

Caption: The three-step workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Microwave synthesis should only be performed in a dedicated microwave reactor using appropriate sealed vessels.

Protocol 1: Microwave-Assisted Synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole (Intermediate A)

This critical step utilizes microwave energy to dramatically accelerate the formation of the pyrazole ring from its acyclic precursors.

-

Rationale: The reaction between a hydrazine and a 1,3-dicarbonyl equivalent (here, 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde) is the classic Knorr pyrazole synthesis.[6] Microwave irradiation provides rapid, uniform heating, overcoming the activation energy barrier much more efficiently than conventional methods, reducing reaction time from many hours to just 15 minutes.[15][16] Ethanol is an excellent solvent for MAOS due to its high polarity and ability to absorb microwave energy effectively, while the acetic acid catalyst facilitates the condensation and subsequent cyclization.[9]

| Parameter | Value / Reagent | Moles (mmol) | M.W. | Amount |

| Reactant 1 | 2-Hydrazinyl-4-methylpyridine | 10.0 | 123.16 | 1.23 g |

| Reactant 2 | 1,1,3,3-Tetramethoxypropane | 11.0 | 164.20 | 1.81 g (1.85 mL) |

| Solvent | Ethanol | - | - | 8.0 mL |

| Catalyst | Glacial Acetic Acid | - | - | 0.5 mL |

| Microwave Power | Dynamic (up to 300 W) | - | - | - |

| Temperature | 140 °C (hold) | - | - | - |

| Reaction Time | 15 minutes | - | - | - |

| Vessel Size | 20 mL Microwave Vial | - | - | - |

Step-by-Step Methodology:

-

Place a magnetic stir bar into a 20 mL microwave reaction vial.

-

To the vial, add 2-hydrazinyl-4-methylpyridine (1.23 g, 10.0 mmol).

-

Add ethanol (8.0 mL), followed by glacial acetic acid (0.5 mL).

-

Add 1,1,3,3-tetramethoxypropane (1.85 mL, 11.0 mmol).

-

Securely seal the vial with the appropriate cap. It is critical that the vial is sealed correctly to withstand the pressure generated during heating.[17]

-

Place the vial into the cavity of a dedicated microwave reactor.

-

Set the reaction parameters: 140 °C target temperature (with a 2-minute ramp time), 15-minute hold time, and stirring set to high.

-

After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before carefully venting and opening.

-

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by flash chromatography (Hexane:Ethyl Acetate gradient) to afford Intermediate A as a pale yellow oil.

Protocol 2: Synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (Intermediate B)

This step introduces the sulfonyl chloride functionality onto the electron-rich C4 position of the pyrazole ring via electrophilic substitution.

-

Rationale: The C4 position of N-substituted pyrazoles is nucleophilic and susceptible to electrophilic attack. Chlorosulfonic acid serves as a powerful electrophile for this transformation. The reaction is performed at low temperature to control the exothermicity and improve selectivity.

| Parameter | Value / Reagent | Moles (mmol) | M.W. | Amount |

| Reactant 1 | Intermediate A | 8.0 | 159.20 | 1.27 g |

| Reagent 2 | Chlorosulfonic Acid (ClSO₃H) | 40.0 | 116.52 | 4.66 g (2.65 mL) |

| Solvent | None | - | - | - |

Step-by-Step Methodology:

-

Place Intermediate A (1.27 g, 8.0 mmol) in a dry 50 mL round-bottom flask equipped with a stir bar.

-

Cool the flask in an ice/water bath to 0 °C.

-

CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform this addition slowly and carefully in the fume hood.

-

Add chlorosulfonic acid (2.65 mL, 40.0 mmol) dropwise to the stirred intermediate over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir at room temperature for 2 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice (approx. 50 g) with vigorous stirring.

-

The solid precipitate that forms is the sulfonyl chloride product. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

-

Dry the collected solid under vacuum to yield Intermediate B, which is typically used in the next step without further purification.

Protocol 3: Synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (Final Product)

The final step involves the conversion of the reactive sulfonyl chloride to the stable sulfonamide via nucleophilic substitution.

-

Rationale: The sulfonyl chloride is a highly reactive electrophile. Ammonia, a potent nucleophile, readily attacks the sulfur center, displacing the chloride and forming the desired sulfonamide. The reaction is run at low temperature initially to control the reaction rate.

| Parameter | Value / Reagent | Moles (mmol) | M.W. | Amount |

| Reactant 1 | Intermediate B | 7.0 (assumed) | 257.65 | 1.80 g |

| Reagent 2 | Aqueous Ammonia (28-30%) | - | - | 20 mL |

| Solvent | Tetrahydrofuran (THF), optional | - | - | 10 mL |

Step-by-Step Methodology:

-

Place the crude Intermediate B (1.80 g, ~7.0 mmol) into a 100 mL round-bottom flask with a stir bar.

-

If the intermediate has poor solubility, add THF (10 mL) to form a slurry.

-

Cool the flask in an ice/water bath to 0 °C.

-

Slowly add concentrated aqueous ammonia (20 mL) dropwise to the stirred slurry.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

If THF was used, remove it under reduced pressure.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water (2 x 15 mL).

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide .

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

FT-IR Spectroscopy: To identify key functional groups, such as the N-H and S=O stretches of the sulfonamide.[18]

Conclusion

This application guide details a highly efficient and rapid synthetic route to 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide . By strategically implementing a microwave-assisted cyclization as the key step, this protocol aligns with the principles of green chemistry, offering significant advantages in terms of speed, efficiency, and energy conservation over traditional synthetic approaches. The methodology is robust and provides a solid foundation for researchers in medicinal chemistry and drug development to access this valuable molecular scaffold.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research.

- Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Deriv

- Microwave-assisted synthesis and bioevaluation of new sulfonamides.

- Synthesis of sulfonamides 8–14 via microwave irradiation.

- Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science.

- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.

- Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.

- Theory of Microwave Heating for Organic Synthesis.

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. IRIS-AperTO.

- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.

- Scheme 14. Microwave-assisted one-pot synthesis of pyrazole...

- Green Chemistry: Microwave assisted synthesis. YouTube.

- Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube.

- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.

- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv

- Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México.

- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study.

- Pyrazole: an emerging privileged scaffold in drug discovery.

- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological.

- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. ijnrd.org [ijnrd.org]

- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. tandfonline.com [tandfonline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. m.youtube.com [m.youtube.com]

- 18. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide in DMSO

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide in Dimethyl Sulfoxide (DMSO). The following sections offer a structured approach to troubleshooting, from fundamental principles to advanced solubilization protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and dissolution of pyrazole-sulfonamide compounds.

Q1: What are the general structural features of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide that influence its solubility?

A1: The molecule's structure contains both polar and non-polar moieties that dictate its solubility profile. The pyrazole, pyridine, and sulfonamide groups can participate in hydrogen bonding, while the methyl group and aromatic rings contribute to its hydrophobic character.[1] The crystalline solid-state form of the compound requires significant energy to break the lattice structure before solvent molecules can interact, which is often the primary barrier to dissolution.

Q2: I'm having trouble dissolving the compound in 100% DMSO at room temperature. Is this expected?

A2: Yes, this is a common observation for complex heterocyclic compounds. While DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of substances, high-melting-point crystalline solids can be resistant to dissolution at ambient temperatures.[2] The energy required to break the crystal lattice may be higher than the energy released through solvation by DMSO alone at room temperature.

Q3: My compound dissolved after heating, but a precipitate formed upon returning to room temperature or after storage. What happened?

A3: This phenomenon is known as supersaturation. By heating, you provided the energy needed for dissolution, likely achieving a concentration higher than the compound's equilibrium solubility at room temperature. Upon cooling, the solution becomes thermodynamically unstable, and the excess solute precipitates out. Another contributing factor can be the hygroscopic nature of DMSO; absorbed atmospheric water can reduce the overall solvating power for your specific compound, causing it to crash out of solution.[3]

Q4: Are there risks associated with heating my compound in DMSO?

A4: Caution is advised. While DMSO is thermally stable at lower temperatures, prolonged heating above 150°C can lead to decomposition.[4] More importantly, the compound itself may be thermally labile and could degrade. It is recommended to use the lowest effective temperature (e.g., 37-50°C) for the shortest duration necessary. The presence of acidic or basic impurities can also lower the decomposition temperature of DMSO.[5]

Section 2: Troubleshooting Workflow for Solubility Enhancement

If you are facing solubility issues, follow this systematic workflow. Start with the simplest, least invasive methods and proceed to more advanced techniques as required.

Caption: A decision-making workflow for troubleshooting solubility issues.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Solubilization with Gentle Heating

This method uses thermal energy to overcome the activation energy barrier of dissolution.

-

Preparation : Add the calculated mass of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide to a sterile, appropriate-sized glass vial.[6]

-

Solvent Addition : Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.[7]

-

Mixing : Vortex the vial for 1-2 minutes at room temperature.

-

Heating : Place the vial in a water bath or heating block set to 37-50°C. Do not exceed 60°C to minimize the risk of compound degradation.

-

Intermittent Agitation : Every 5-10 minutes, remove the vial and vortex for 30-60 seconds to facilitate dissolution.

-

Observation : Continue this process until the compound is fully dissolved. Visually inspect for any remaining particulates against a light source.

-

Cooling & Storage : Allow the solution to cool to room temperature slowly. Observe for any precipitation. Store appropriately as described in Section 4.

Protocol 2: pH-Mediated Solubilization for Sulfonamides

This technique leverages the acidic nature of the sulfonamide proton to form a more soluble salt.[8]

-

Initial Suspension : Prepare a suspension of the compound in DMSO as described in Protocol 1 (Steps 1-3).

-

pH Adjustment : While stirring, add a very small, sub-stoichiometric amount of a suitable base. For example, add 0.1-0.5 µL of 1N NaOH per 1 mL of DMSO solution. Caution: Use minimal volumes to avoid significant changes to your stock concentration and introducing excess water.

-

Mechanism : The base deprotonates the sulfonamide nitrogen (-SO₂NH-), forming an anionic salt (-SO₂N⁻Na⁺). This ionized form is significantly more polar and often exhibits greater solubility.[8][9]

-

Agitation & Observation : Vortex the solution for 2-5 minutes. If insolubility persists, gentle warming (as per Protocol 1) can be applied in conjunction with the pH adjustment.

-

Final pH : Note that the final pH of the DMSO stock will be basic. This must be considered for downstream applications, as dilution into aqueous buffers will affect the buffer's final pH.

Protocol 3: Utilizing Co-Solvents to Enhance Solubility

Adding a co-solvent can modify the polarity of the solvent system to better match the solute.[10][11]

-

Co-Solvent Selection : Choose a co-solvent that is miscible with DMSO and compatible with your experimental system. Common choices include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or polyethylene glycol (PEG 400).[10]

-

Preparation : Prepare a pre-mixed solvent system. A common starting point is a 9:1 or 4:1 ratio of DMSO to the co-solvent (e.g., 900 µL DMSO + 100 µL NMP).

-

Dissolution : Add the compound to the pre-mixed solvent system.

-

Follow-up : Use the agitation and gentle heating steps from Protocol 1 as needed.

-

Consideration : The presence of a co-solvent may influence downstream biological or chemical assays. Always run a vehicle control with the identical DMSO/co-solvent mixture.[12]

Section 4: Advanced Considerations and Best Practices

DMSO Quality and Water Content

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination can significantly decrease its solvating power for many organic compounds.

-

Best Practice 1 : Always use high-purity, anhydrous grade (≥99.9%) DMSO.[7]

-

Best Practice 2 : Purchase DMSO in small, sealed containers. Once opened, use the contents quickly or store under an inert gas like argon or nitrogen.

-

Best Practice 3 : When handling, work quickly and ensure containers are tightly sealed immediately after use to minimize exposure to atmospheric moisture.[6][13]

Long-Term Storage and Stability

Compound stability in DMSO is a critical factor for reproducible results.

-

Storage Temperature : For long-term storage, aliquoting stock solutions and storing them at -20°C or -80°C is standard practice. However, be aware that repeated freeze-thaw cycles can introduce water condensation and may degrade some compounds.[14][15] Studies have shown that many compounds are stable for extended periods at 4°C.[16]

-

Precipitation Upon Freezing : DMSO freezes at 18.5°C.[4] When a DMSO solution freezes and is then thawed, the compound may not fully re-dissolve. Always ensure the solution is brought to room temperature and vortexed thoroughly to ensure homogeneity before use.

-

Stability Studies : The stability of any given compound in DMSO over time can vary. A study on ~7200 compounds found that after 6 months of room temperature storage, the probability of observing the compound was 83%, dropping to 52% after a year.[17] It is advisable to prepare fresh stock solutions periodically.

Section 5: Data Summary Table

| Method | Principle of Action | Target Concentration | Pros | Cons & Considerations |

| Gentle Heating | Increases kinetic energy to overcome crystal lattice forces. | Low to Moderate | Simple, effective for moderately soluble compounds. | Risk of compound degradation; potential for supersaturation and precipitation upon cooling. |

| pH Adjustment | Forms a more polar, soluble salt by deprotonating the acidic sulfonamide.[8] | Moderate to High | Highly effective for acidic compounds; can achieve high concentrations. | Alters solution pH; requires careful addition of base; potential for compound hydrolysis. |

| Co-Solvency | Modifies the overall polarity of the solvent system to better match the solute.[10] | Moderate to High | Can dissolve highly recalcitrant compounds; versatile. | Co-solvent may interfere with downstream assays; requires vehicle controls; potential for complex solvent-solute interactions.[18] |

References

-

Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209. [Link]

-

Engeloch, C., Schopfer, U., Chen, B., Wagner, T., O'Reilly, M., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(9), 889–894. [Link]

-

Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., & Nelson, S. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

-

Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., & Nelson, S. L. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]

-

Kozikowski, B. A., Burt, T., Tirey, D., Williams, L., Kuzmak, B., Stanton, D., Morand, K., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

-

Etra Organics. (n.d.). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved February 14, 2026, from [Link]

-

University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved February 14, 2026, from [Link]

-

Pace, V. (2024). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. LinkedIn. [Link]

-

dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

-

Various Authors. (2018). What is the best way of storing a DMSO in a research lab? Quora. [Link]

-

MWI Animal Health. (n.d.). pH and the Solubility of Antimicrobials in Drinking Water. Retrieved February 14, 2026, from [Link]

-

Smith, K. J., & Tubergen, M. W. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(11), 1128–1132. [Link]

-

Nielsen, J. H., Borch, K., & Westh, P. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136–1141. [Link]

-

Gauto, D. F., Henao, J. A. A., & Barbieri, L. (2019). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 123(47), 9924–9930. [Link]

-

Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145–155. [Link]

-

Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., & Beer, R. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(7), 735-741. [Link]

-

Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3599–3608. [Link]

-

Various Authors. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Biology Stack Exchange. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonamide. PubChem. Retrieved February 14, 2026, from [Link]

-

Wang, Y., Li, W., & Wang, J. (2019). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry, 138(2), 1145–1151. [Link]

-

Various Authors. (2017). When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result? Quora. [Link]

-

Patel, P. (2014). Methods of solubility enhancements. Slideshare. [Link]

-

Various Authors. (2018). What solvent can I use to extract my product from DMSO? Quora. [Link]

-

Abdelazeem, N. M., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Saudi Pharmaceutical Journal, 32(3), 102025. [Link]

-

Singh, A., & Kaur, R. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

-

Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved February 14, 2026, from [Link]

-

Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Pharmaceutical and Health Sciences. [Link]

-

Wang, J., et al. (2018). Effects of pH on the sulfanilamide speciation and adsorption capacity of sulfonamide. ResearchGate. [Link]

-

Various Authors. (2018). Solubility of elementary sulfur in solvents? ResearchGate. [Link]

-

Al-Ostath, R., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. ChemistrySelect. [Link]

-

Sassman, S. A., & Lee, L. S. (2007). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Environmental Quality, 36(4), 1214–1221. [Link]

-

Sosnin, S., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3122. [Link]

-

Gmurek, M., & Olak-Kucharczyk, M. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13210. [Link]

-

Ramachandran, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

Singh, S., & Sharma, P. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonamide. PubChem. Retrieved February 14, 2026, from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 14, 2026, from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 4. gchemglobal.com [gchemglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. dmsostore.com [dmsostore.com]

- 7. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]

- 8. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mwiah.com [mwiah.com]

- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods of solubility enhancements | PPTX [slideshare.net]

- 12. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide

Case ID: PYR-SULF-004 Status: Open Priority: High Agent: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses, purity issues, or stability challenges with the intermediate 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide .

This molecule presents a unique purification challenge due to its amphoteric nature :

-

Basic Domain: The pyridine ring (pKₐ ~5-6).

-

Acidic Domain: The primary sulfonamide proton (pKₐ ~10).

Standard silica chromatography is often inefficient for this scaffold due to "streaking" caused by the basic pyridine nitrogen interacting with acidic silanols. This guide prioritizes chemical handling and pH-switch purification over chromatography to ensure scalability and high purity.

Module 1: The "Unstable" Intermediate (Chlorosulfonation)

User Issue: "My yield is low, and the intermediate turns into a sticky gum upon isolation."

The precursor step involves reacting 1-(4-methylpyridin-2-yl)-1H-pyrazole with chlorosulfonic acid (

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis during quench | Do not isolate the sulfonyl chloride solid if possible. Telescope directly into the amidation step (reaction with ammonia). |

| Sticky Gum Formation | Incomplete Chlorosulfonation | Ensure temperature is maintained at 60–80°C for at least 2 hours. The 4-position of the pyrazole is deactivated by the electron-withdrawing pyridine ring; heat is required. |

| High Sulfonic Acid Impurity | Wet Reagents | Chlorosulfonic acid reacts violently with water. Ensure all glassware is oven-dried. Use a drying tube. |

Recommended Protocol: The "Telescoped" Quench

Instead of filtering the unstable sulfonyl chloride:

-

Cool the chlorosulfonation mixture to 0°C.

-

Quench by pouring slowly onto crushed ice/DCM mixture (biphasic).

-

Separate the organic layer (containing sulfonyl chloride) immediately.[1]

-

Do not dry or concentrate. Add aqueous ammonia directly to this DCM solution to form the sulfonamide.

Module 2: The "Amphoteric" Purification Strategy

User Issue: "I cannot separate the unreacted starting material from the product using a column."

Technical Insight: Because the target molecule contains both a basic pyridine and an acidic sulfonamide, you can use pH-switching to purify it without a column. This method exploits the pKₐ difference between the product and the non-acidic starting material (the un-sulfonated pyrazole).

The pH-Switch Protocol (Isoelectric Precipitation)

Step 1: Base Extraction (Removal of Non-Acidic Impurities)

-

Dissolve the crude solid in Ethyl Acetate (EtOAc) .

-

Extract with 1.0 M NaOH (pH ~12-13).

-

Action: Discard the organic layer. Keep the aqueous layer.

Step 2: Controlled Acidification (Precipitation)

-

Cool the aqueous layer to 0-5°C.

-

Slowly add 1.0 M HCl or Acetic Acid while stirring.

-

CRITICAL ENDPOINT: Stop adding acid when the pH reaches 5.0 – 6.0 .

-

Why? At pH 5-6, the sulfonamide is neutral (protonated), but the pyridine ring is not yet fully protonated (pyridinium pKₐ is ~5-6). The molecule is at its least soluble state (neutral).

-

Risk:[4][5] If you acidify to pH 1, the pyridine protonates (

), making the molecule water-soluble again, leading to yield loss.

-

Step 3: Filtration

-

The product will precipitate as a white/off-white solid. Filter and wash with cold water.

Visualization: pH-Switch Workflow

Figure 1: Purification logic flow utilizing the amphoteric properties of the pyridine-sulfonamide scaffold. Note the critical pH control step.

Module 3: Final Polishing (Recrystallization)

User Issue: "My product is technically pure but looks grey/brown."

Sulfonamides often trap trace metal impurities or oxidative byproducts from the chlorosulfonation step.

Solvent Selection Guide

| Solvent System | Suitability | Notes |

| Ethanol / Water (3:1) | Excellent | Dissolve in hot EtOH, add hot water until turbid, cool slowly. Best for removing color. |

| Isopropanol (IPA) | Good | Good for removing trace sulfonic acids. |

| Ethyl Acetate / Hexane | Moderate | Use only if the product is very lipophilic. Often traps impurities in this scaffold. |

| Methanol | Poor | Solubility is often too high, leading to poor recovery. |

Reaction Pathway Visualization

Figure 2: Synthesis pathway. The instability of the intermediate necessitates rapid processing or telescoping.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography if the extraction fails? A: Yes, but you must modify the mobile phase. Standard MeOH/DCM will cause tailing. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase to neutralize the silica acidity. This prevents the pyridine ring from sticking to the column.

Q: Why does my product smell like sulfur even after drying?

A: This indicates trapped sulfur dioxide (

-

Fix: Recrystallize from Ethanol/Water .[5] The boiling ethanol helps drive off volatile sulfur species.

Q: I see a "double spot" on TLC. Is it an isomer? A: Likely not. Sulfonamides often show "streaking" or double spots on acidic silica plates due to protonation of the pyridine. Run the TLC with a drop of triethylamine in the developing tank to confirm if it merges into a single spot.

References

-

Synthesis of Pyrazole Sulfonamides: Vertex AI Search Result 1.1 & 1.5: "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." PubMed Central / ResearchGate.

-

Purification of Amphoteric Heterocycles: Vertex AI Search Result 1.3: "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" ResearchGate.[6]

-

Troubleshooting Chlorosulfonation: Vertex AI Search Result 1.4: "Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem.[1][7][8]

-

Recrystallization Protocols: Vertex AI Search Result 1.7: "Purification: How To - Recrystallization Tips and Tricks."[4] University of Rochester, Dept. of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Purification [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]

Troubleshooting low yields in 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide synthesis

Case ID: PYR-SULF-004 Topic: Troubleshooting Low Yields & Purity Issues Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Overview: Where is the Failure?

Before adjusting parameters, we must identify the bottleneck. The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide typically follows one of two pathways. Select your current workflow to jump to the relevant troubleshooting module.[1][2]

-

Route A (Convergent/Coupling): You are attempting to couple 4-sulfonamidopyrazole (or a protected variant) directly with a 2-halo-4-methylpyridine.[1][2]

-

Route B (Linear/Functionalization): You are building the 1-(pyridin-2-yl)pyrazole core first, then attempting chlorosulfonation/amidation.[1][2]

Quick Diagnostic Flowchart

Figure 1: Diagnostic logic for identifying the synthesis bottleneck.

Module 1: Troubleshooting the C-N Coupling (Route A & B)

Whether you are coupling the bare pyrazole (Route B) or the sulfonamide-pyrazole (Route A), the formation of the C-N bond between the pyrazole nitrogen and the pyridine C2 position is the most common failure point.

The Core Problem: Catalyst Poisoning

The 2-pyridyl nitrogen is a potent ligand.[1] In standard Palladium-catalyzed (Buchwald-Hartwig) couplings, the substrate (2-bromo-4-methylpyridine) often chelates the Pd center, displacing the phosphine ligand and arresting the catalytic cycle.[1]

Solution Protocol: The "Ligand-Accelerated Ullmann" Switch

If Pd-catalysis fails (yields <30%), switch to a Copper(I) system.[1][2] Copper is less susceptible to pyridine poisoning in this specific steric environment.[1][2]

Optimized Protocol (Self-Validating):

| Component | Reagent | Role & Rationale |

| Catalyst | CuI (10-20 mol%) | Copper(I) iodide is the standard source.[1][2] Must be off-white/tan. If green/blue, it is oxidized; recrystallize from KI solution before use. |

| Ligand | DMEDA or trans-N,N'-dimethylcyclohexane-1,2-diamine (20-40 mol%) | These bidentate diamines stabilize the Cu-intermediate and prevent pyridine displacement.[1] Crucial: Use 2:1 Ligand:Cu ratio. |

| Base | K₃PO₄ (2.0 equiv) | Weaker bases like carbonate often fail.[1][2] Phosphate provides the necessary basicity without degrading the sulfonamide (if present).[1][2] |

| Solvent | Dioxane or DMF | Run at 110°C. Dioxane is preferred for easier workup; DMF for solubility.[1][2] |

Troubleshooting Checklist:

-

Is the reaction turning black immediately? This indicates rapid catalyst decomposition (Cu⁰ precipitation).[1][2] Fix: Ensure the reaction is strictly deoxygenated (argon sparge for 15 mins) before adding the catalyst.

-

Is the product stuck in the aqueous phase? Pyridine-sulfonamides are amphoteric.[1] Fix: Adjust workup pH to ~7.0. At pH < 4, the pyridine is protonated (water soluble).[1][2] At pH > 10, the sulfonamide proton might be stripped (water soluble).[1]

Expert Insight: For Route A (coupling the pre-formed sulfonamide), the sulfonamide NH₂ group can compete with the pyrazole NH for coupling. You must protect the sulfonamide (e.g., as a dimethylaminomethylene derivative) or use Route B.[1]

Module 2: The Chlorosulfonation Crisis (Route B)[2][3]

This is the most technically demanding step.[1][2] You have synthesized 1-(4-methylpyridin-2-yl)-1H-pyrazole, and now you must introduce the sulfonyl chloride group at position 4.[1]

The Problem: Electronic Deactivation

Chlorosulfonation is an Electrophilic Aromatic Substitution (EAS).[1][2]

-

The Pyridine Trap: Upon adding the substrate to chlorosulfonic acid (

), the pyridine nitrogen protonates immediately.[1] This creates a strongly electron-withdrawing pyridinium cation, which deactivates the attached pyrazole ring toward electrophilic attack.[1] -

The Result: You recover unreacted starting material or get decomposition from forcing conditions.[1][2]

Solution Protocol: The "Super-Electrophile" Method

To overcome the deactivated ring, you must generate a more potent electrophile than standard

Step-by-Step Guide:

-

Cooling: Charge

(10 equiv.) into a flask. Cool to 0°C.[1][2][3] -

Addition: Add the pyrazole-pyridine substrate portion-wise. Expect fuming and exotherm.

-

The Boost (Critical): Add Thionyl Chloride (

, 2-3 equiv.) to the mixture. -

Heating Ramp:

-

Monitoring: Do not use standard TLC (sulfonyl chlorides hydrolyze on silica).

-

Mini-Workup: Take 50 µL reaction mix -> quench in MeOH/NH₃ -> Check TLC for the sulfonamide derivative.

-

Safety Warning: Quenching this reaction is violent.[1][2] Drop the reaction mixture onto ice (not ice into reaction) with vigorous stirring.

Module 3: Purification & Isolation[1][2][3]

The final product, 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide, is a zwitterionic-capable molecule.[1]

Common Issue: The product co-elutes with impurities or retains copper/inorganic salts.[1][2]

Purification Table:

| Impurity Type | Removal Strategy |

| Copper Residues | Wash organic layer with 10% aq.[1][2] EDTA or NH₄OH (aq) .[1][2] The blue copper-amine complex will partition into the water.[1] |

| Unreacted Pyrazole | Acid/Base Extraction.[1][2] The sulfonamide ( |

| Black Tars | Filtration through a pad of Celite mixed with activated charcoal.[1][2] |

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Chan-Lam coupling (Cu(OAc)₂/Air) instead of Ullmann? A: Yes, but only for Route B (coupling pyrazole to pyridine-boronic acid).[1][2] However, pyridine-2-boronic acids are notoriously unstable (protodeboronation).[1][2] The Ullmann coupling (using 2-bromopyridine) is more robust for this specific scaffold.[1][2]

Q: My sulfonyl chloride hydrolyzes back to sulfonic acid during the ammonia step. Why? A: You likely have water in your ammonia source.[1][2]

-

Fix: Do not use aqueous ammonium hydroxide if possible.[1][2] Use 0.5M Ammonia in Dioxane or THF .[1][2]

-

If you must use aq.[1][2] ammonia, keep the temperature at 0°C and use a biphasic system (DCM/Water) with vigorous stirring to protect the sulfonyl chloride in the organic phase.

Q: The regioselectivity of my pyrazole formation is wrong (Isomer A vs B). A: If you are cyclizing a hydrazine with a 1,3-dicarbonyl equivalent:

-

Sterics control regiochemistry. The nitrogen of the hydrazine attached to the electron-deficient pyridine is less nucleophilic.

-

Validation: Use NOESY NMR to confirm the structure.[1][2] A cross-peak between the Pyridine-H3 and Pyrazole-H5 indicates the correct isomer.[1]

References

-

Buchwald-Hartwig/Ullmann Coupling on Pyrazoles

-

Chlorosulfonation Protocols

-

Chan-Lam Coupling (Alternative Route)

-

General Pyrazole Sulfonamide Synthesis

Sources

- 1. PubChemLite - 1-(pyridin-2-yl)-1h-pyrazole-4-sulfonyl chloride (C8H6ClN3O2S) [pubchemlite.lcsb.uni.lu]

- 2. 1-Methyl-1H-pyrazole-4-sulfonamide | C4H7N3O2S | CID 13342789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide under acidic conditions

This technical support guide addresses the stability profile of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (CAS: 1247362-63-5).[1]

Subject: Stability of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide in Acidic Media Ticket ID: CHEM-SUP-9928 Responder: Senior Application Scientist, Chemical Biology Division[1][2]

Executive Summary

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide exhibits moderate-to-high stability in acidic conditions at ambient temperature, primarily due to the robustness of the pyrazole-pyridine

-

Strong Acid (0.1M – 1M HCl/TFA) at RT: Chemically stable; will form pyridinium salts.[1][2]

-